2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide
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Overview
Description
2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring, a phenoxybutyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxybutyl Group: The phenoxybutyl group is introduced through a nucleophilic substitution reaction, where a halogenated phenoxybutane reacts with the benzimidazole derivative.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with 2-methylpropanoyl chloride in the presence of a base to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole alcohols.
Scientific Research Applications
2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxybutyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide: Similar structure but with dimethyl substitution.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an indole ring instead of benzimidazole.
2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide: Similar structure with a methylphenoxy group.
Uniqueness
2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H29N3O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-methyl-N-[2-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethyl]propanamide |
InChI |
InChI=1S/C23H29N3O2/c1-18(2)23(27)24-15-14-22-25-20-12-6-7-13-21(20)26(22)16-8-9-17-28-19-10-4-3-5-11-19/h3-7,10-13,18H,8-9,14-17H2,1-2H3,(H,24,27) |
InChI Key |
HWRXVFVCKJTKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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